(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid
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Overview
Description
(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a 3,5-difluorophenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes under UV light or using a photochemical reactor.
Introduction of the 3,5-Difluorophenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3,5-difluorophenyl group onto the cyclobutane ring.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1r,3r)-3-Amino-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid: Lacks the Boc protection, making it more reactive.
(1r,3r)-3-{[(Methoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid: Features a methoxycarbonyl group instead of a tert-butoxycarbonyl group.
Uniqueness
The presence of the tert-butoxycarbonyl group in (1r,3r)-3-{[(Tert-butoxy)carbonyl]amino}-1-(3,5-difluorophenyl)cyclobutane-1-carboxylic acid provides steric hindrance, enhancing its stability and selectivity in reactions. This makes it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C16H19F2NO4 |
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Molecular Weight |
327.32 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C16H19F2NO4/c1-15(2,3)23-14(22)19-12-7-16(8-12,13(20)21)9-4-10(17)6-11(18)5-9/h4-6,12H,7-8H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
ZHMWCDRTRQWKPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=CC(=CC(=C2)F)F)C(=O)O |
Origin of Product |
United States |
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